molecular formula C8H5NO6 B027452 3-Nitrophthalic acid CAS No. 603-11-2

3-Nitrophthalic acid

Cat. No. B027452
CAS RN: 603-11-2
M. Wt: 211.13 g/mol
InChI Key: KFIRODWJCYBBHY-UHFFFAOYSA-N
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Description

3-Nitrophthalic acid is a chemical compound derived from phthalic acid. It is primarily used in various organic syntheses and material science applications. It is known for its unique chemical and physical properties, which make it a valuable substance in different chemical reactions and analyses.

Synthesis Analysis

  • 3-Nitrophthalic acid is synthesized from phthalic anhydride through a series of steps including nitration, dehydration, and aminolysis. The nitration of phthalic anhydride is a critical step, influencing the yield of the final product (Chen Zhi-min, 2004).

Molecular Structure Analysis

Chemical Reactions and Properties

Physical Properties Analysis

  • The physical properties of 3-nitrophthalic acid have been studied, including its crystalline phase, enthalpies of formation, and phase transitions. These properties are essential for its application in material science and synthesis (M. García-Castro, P. Amador, A. Rojas, Julio M Hernández-Pérez, J. M. Solano-Altamirano, H. Flores, Karina Salas-López, 2018).

Chemical Properties Analysis

Scientific Research Applications

  • Organic Synthesis and Structural Biology : The synthesis and crystal structure of 3-Nitrophthalic Acid-3-methyl-4-nitropyridine N-oxide adducts are useful in organic synthesis and structural biology (Wang et al., 2006).

  • Coordination Chemistry : It is used to synthesize various coordination complexes with thiabendazole, exhibiting structural diversity and diverse properties (Xu et al., 2014).

  • Chromatography : 3-Nitrophthalic anhydride and semicarbazide can selectively remove alcohols and carbonyl compounds from mixtures in gas chromatography analysis (Cronin, 1972).

  • Pharmaceutical Research : N-substituted 3-nitrophthalimides show antibacterial, analgesic, and vasodilative activities (Zav’yalov et al., 1998).

  • Catalysis : 4-Nitrophthalic acid is an effective catalyst for the imino Diels-Alder reaction, aiding in the synthesis of pyrano- and furanoquinolines (Srinivasa et al., 2008).

  • Soil Science and Agriculture : Complexes with Fe(III) and Zn(II) ions show potential as organic fertilizers and play important roles in soils, natural waters, and organic sediments (Mercê et al., 1998).

  • Anxiety Research : N-benzoyl 3-nitro-phthalimide showed anxiolytic activity in a mouse model of anxiety (Hassanzadeh et al., 2012).

  • Solubility Studies : It has been studied for its solubility in various solvents (Wang et al., 2007).

  • Thermochemistry : Research has been conducted on the enthalpies of 3- and 4-nitrophthalic acids (García-Castro et al., 2018).

  • Metal-Organic Frameworks (MOFs) : Synthesis and characterization of metal-organic coordinate complexes based on 3-nitrophthalic acid have been explored (Si & Xu, 2016).

  • Solid-Liquid Phase Equilibrium Studies : The solid-liquid phase equilibrium and mutual solubility for the ternary 3-nitrophthalic acid–4-nitrophthalic acid–water system have been investigated (Hong-kun et al., 2008).

  • Catalytic Hydrogenation : It can be reduced to 3-aminophthalic acid and 3-acetylaminophthalic anhydride using palladium-charcoal in glacial acetic acid (Yagi & Okazaki, 1968).

  • Electroanalytical Chemistry : Its electroreduction on mercury electrodes in various mixtures has been studied (Kalandyk et al., 1997).

  • Structural Chemistry : The effect of intramolecular interactions on the stability of 3-nitrophthalic acid has been examined (Monterrosas-Pérez et al., 2019).

  • Hydrogen Bond Studies : Its molecular structure and hydrogen bonding have been analyzed (Glidewell et al., 2003).

  • Polymer Science : Microwave-assisted synthesis of 3-aminophthalic anhydride for the formation of linear and cyclic polyimides has been explored (Theis & Ritter, 2012).

  • Organic Reactions : Its reaction with anhydro-2-hydroxymercuri-3-nitrobenzoic acid has been studied (Whitmore et al., 2003).

  • Electrooxidation Studies : The influence of multilayer adsorption on its electrooxidation has been investigated (Matyjasiak et al., 1996).

Safety And Hazards

3-Nitrophthalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and may cause respiratory irritation . When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

Good quality single crystals of 3-nitrophthalic acid were grown, and the single-crystal X-ray diffraction study revealed that 3NTA is crystallized in a monoclinic system, space group P2 1 /n . This suggests potential applications in photonics, including optical limiting, frequency conversion, and nonlinear imaging .

properties

IUPAC Name

3-nitrophthalic acid
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
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InChI Key

KFIRODWJCYBBHY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O
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Molecular Formula

C8H5NO6
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DSSTOX Substance ID

DTXSID9060528
Record name 3-Nitrophthalic acid
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Molecular Weight

211.13 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 3-Nitrophthalic acid
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Vapor Pressure

0.00000018 [mmHg]
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Product Name

3-Nitrophthalic acid

CAS RN

603-11-2
Record name 3-Nitrophthalic acid
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Synthesis routes and methods I

Procedure details

100 parts by weight and 150 parts by weight 99% by weight concentrated nitric acid are each added to a reaction vessel and brought to a temperature of 70° C. To each solution is added 10 parts by weight phthalic acid. Nitration is allowed to continue at 70° C. for three hours and produces yields of greater than 90% of theoretical yield consisting essentially of a mixture of 3- and 4- nitrophthalic acid. Table 1 shows the make-up of the reaction product mix in mole percent. The mole ratio of 4- to 3- nitrophthalic acid formed was approximately 1.1:1.
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Synthesis routes and methods II

Procedure details

3-Chlorophthalic anhydride can also be prepared from 3-nitrophthalic anhydride by replacement of the nitro group by chlorine. The 3-nitrophthalic anhydride needed for this is prepared in three process steps by nitration of phthalic anhydride in moderate yield, by isomer separation of the nitrophthalic acids formed, by fractional crystallization and by conversion to the anhydride of the 3-nitrophthalic acid obtained (M. S. Newman, P. G. Scheurer, J. Am. Chem. Soc. 78 (1956), 5005; Organic Syntheses, Coil. Vol. 1 (1932), 399-401). This multistage and complicated route, which additionally gives poor yields, is not very suitable for industrial use.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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